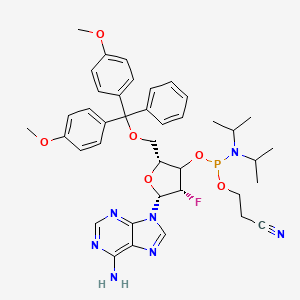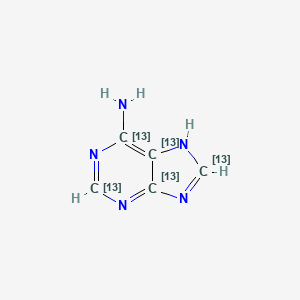
Adenine-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine-13C5, also known as 6-Aminopurine-13C5, is a stable isotope-labeled compound of adenine. Adenine is one of the four nucleobases in the nucleic acid of DNA and RNA. It plays a crucial role in cellular respiration, forming both adenosine triphosphate (ATP) and the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). The 13C5 label indicates that five carbon atoms in the adenine molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenine-13C5 can be synthesized through various methods, one of which involves the incorporation of carbon-13 labeled precursors during the synthesis of adenine. A common method is the synthesis of purines under possible primitive earth conditions, where adenine is formed from hydrogen cyanide . This method can be adapted to include carbon-13 labeled cyanide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in a controlled environment to ensure the incorporation of the carbon-13 isotope. The process requires specialized equipment and conditions to maintain the purity and stability of the labeled compound. The production scale can vary depending on the demand for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Adenine-13C5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.
Reduction: Reduction reactions can convert adenine derivatives to their corresponding reduced forms.
Substitution: Adenine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: 8-oxoadenine.
Reduction: Reduced adenine derivatives.
Substitution: Substituted adenine compounds with different functional groups.
Applications De Recherche Scientifique
Adenine-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Helps in understanding DNA and RNA synthesis, repair, and replication processes.
Medicine: Used in metabolic studies to trace the pathways of adenine and its derivatives.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
Adenine-13C5 exerts its effects by participating in various biochemical processes. It acts as a component of DNA and RNA, playing a crucial role in genetic information storage and transfer. In cellular respiration, adenine is part of ATP, NAD, and FAD, which are essential for energy production and metabolic processes. The carbon-13 label allows researchers to trace the pathways and interactions of adenine in these processes .
Comparaison Avec Des Composés Similaires
Adenine-13C5 can be compared with other isotope-labeled compounds, such as:
Adenine-15N5: Labeled with nitrogen-15 isotope.
Adenine-d3: Labeled with deuterium (hydrogen-2) isotope.
Adenine-13C10: Labeled with ten carbon-13 isotopes.
Uniqueness
This compound is unique due to its specific labeling with five carbon-13 isotopes, making it particularly useful for studying carbon-related biochemical processes. Its applications in tracing and understanding metabolic pathways set it apart from other labeled compounds .
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
140.09 g/mol |
Nom IUPAC |
7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
GFFGJBXGBJISGV-CVMUNTFWSA-N |
SMILES isomérique |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



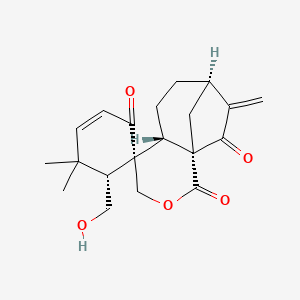



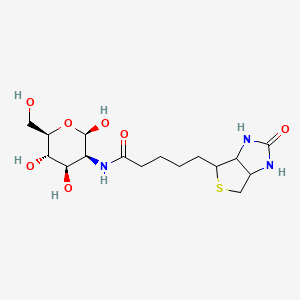
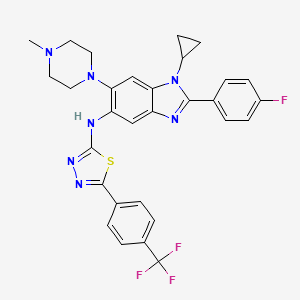
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
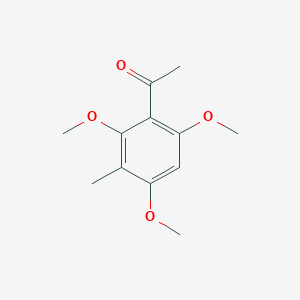
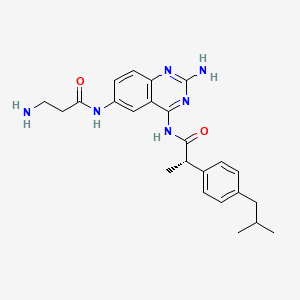

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
